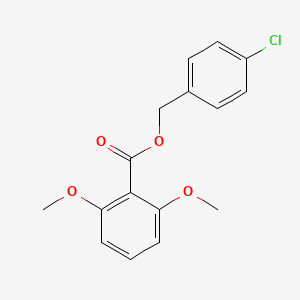![molecular formula C11H19N5O B5682897 8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)
8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, biotechnology, and agriculture. This compound is commonly referred to as IID and has a unique molecular structure that makes it an attractive candidate for various studies.
作用機序
The mechanism of action of IID is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cell growth and replication. Additionally, IID has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
IID has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that IID can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, IID has been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of the hepatitis B virus.
実験室実験の利点と制限
One of the major advantages of IID is its high purity and stability, which makes it an ideal candidate for use in lab experiments. Additionally, IID has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one of the limitations of IID is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for IID research. One area of interest is the development of IID-based drugs for the treatment of cancer and viral infections. Additionally, IID may have potential applications in the field of agriculture, as it has been shown to have herbicidal properties. Further studies are needed to fully understand the potential applications of IID in these fields.
Conclusion
In conclusion, 8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine, biotechnology, and agriculture. Its unique molecular structure and biochemical and physiological effects make it an attractive candidate for various studies. Further research is needed to fully understand the potential applications of IID in these fields.
合成法
The synthesis of IID involves the reaction of 2-amino-4,6-dichloro-5-nitropyrimidine with isopropylamine, followed by reduction using sodium borohydride. This method has been optimized to produce high yields of IID with minimal impurities.
科学的研究の応用
IID has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, IID has been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of the hepatitis B virus.
特性
IUPAC Name |
8-propan-2-yl-2-(propan-2-ylamino)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-7(2)12-9-13-10-15(8(3)4)5-6-16(10)11(17)14-9/h7-8H,5-6H2,1-4H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRMDFYTBDCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=O)N2CCN(C2=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)
![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)


